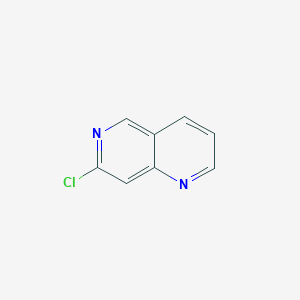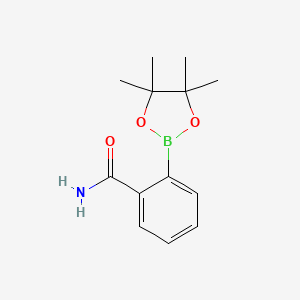
5-Iodo-6-methylpyrimidine-2,4-diamine
概述
描述
5-Iodo-6-methylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C5H7IN4 and a molecular weight of 250.04 g/mol . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-6-methylpyrimidine-2,4-diamine typically involves the iodination of 6-methylpyrimidine-2,4-diamine. One common method includes the reaction of 6-methylpyrimidine-2,4-diamine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
5-Iodo-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or amines.
Oxidation Products: Oxidation can yield corresponding oxides or hydroxylated derivatives.
Reduction Products: Reduction typically results in the removal of the iodine atom, forming 6-methylpyrimidine-2,4-diamine.
科学研究应用
5-Iodo-6-methylpyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 5-Iodo-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with DNA synthesis, leading to its potential use as an antimicrobial or anticancer agent. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
相似化合物的比较
Similar Compounds
6-Methylpyrimidine-2,4-diamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-6-methylpyrimidine-2,4-diamine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
5-Chloro-6-methylpyrimidine-2,4-diamine:
Uniqueness
5-Iodo-6-methylpyrimidine-2,4-diamine is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and its potential biological activities. This makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
5-iodo-6-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN4/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUTWHHZQHROTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578906 | |
| Record name | 5-Iodo-6-methylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189810-94-4 | |
| Record name | 5-Iodo-6-methylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Iodo-6-methylpyrimidine-2,4-diamine interact with TLR8 and what are the downstream effects of this interaction?
A1: While the exact binding mechanism of this compound to TLR8 hasn't been fully elucidated in the provided research [], the study demonstrates that this compound acts as a pure TLR8 agonist. [] This implies that it directly binds to TLR8, likely at the ligand-binding domain, similar to other known TLR8 agonists.
Q2: What insights does the structure-activity relationship (SAR) study provide about this compound and its interaction with TLR8?
A2: The research emphasizes the importance of specific structural features in this compound for its TLR8 agonistic activity. [] Here's a breakdown:
- N(4)-butyl substituent: This structural element was found to be optimal for TLR8 activation. Replacing it led to decreased potency, suggesting its crucial role in binding or interaction with the receptor. []
- 5-Iodo group: While essential for activity, substituting the iodine with other halogens (chloro, bromo, fluoro) resulted in reduced potency, indicating a specific interaction mediated by iodine. []
- Introduction of bulk: Adding aromatic groups to the molecule negatively impacted potency, implying steric hindrance within the binding pocket of TLR8. []
- 5-alkylamino derivatives: Exploring this modification, particularly 5-(4-aminobutyl)-N(4)-butyl-6-methylpyrimidine-2,4-diamine, resulted in significantly enhanced potency, highlighting potential areas for further optimization. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


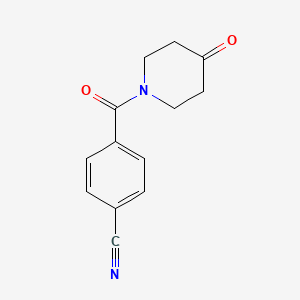


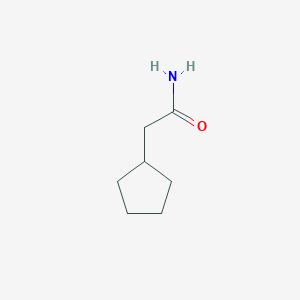


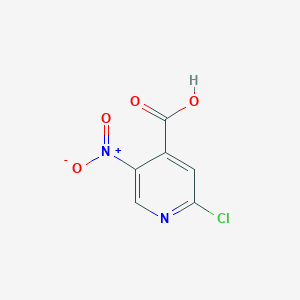
![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1356893.png)
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine](/img/structure/B1356895.png)
